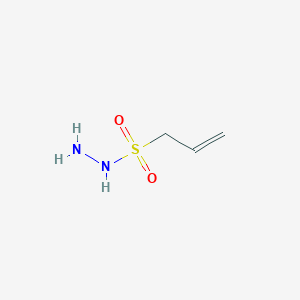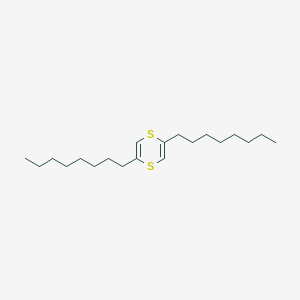
2,5-Dioctyl-1,4-dithiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioctyl-1,4-dithiine is an organic compound belonging to the class of 1,4-dithiins. These compounds are characterized by a six-membered ring containing two sulfur atoms at the 1 and 4 positions. The presence of octyl groups at the 2 and 5 positions enhances the compound’s solubility in organic solvents and its overall stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioctyl-1,4-dithiine typically involves the reaction of 1,4-dithiane with octyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the octyl halides react with the 1,4-dithiane to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 2,5-Dioctyl-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiols.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
2,5-Dioctyl-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2,5-Dioctyl-1,4-dithiine involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological and chemical activities.
類似化合物との比較
1,4-Dithiane: A simpler analog without the octyl groups.
2,5-Dimethyl-1,4-dithiine: Contains methyl groups instead of octyl groups.
2,5-Diphenyl-1,4-dithiine: Contains phenyl groups instead of octyl groups.
Uniqueness: 2,5-Dioctyl-1,4-dithiine is unique due to its enhanced solubility and stability provided by the octyl groups. This makes it more suitable for applications requiring high solubility in organic solvents and robust chemical stability.
特性
CAS番号 |
65933-41-7 |
|---|---|
分子式 |
C20H36S2 |
分子量 |
340.6 g/mol |
IUPAC名 |
2,5-dioctyl-1,4-dithiine |
InChI |
InChI=1S/C20H36S2/c1-3-5-7-9-11-13-15-19-17-22-20(18-21-19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChIキー |
PMHIFSXCHJIFFA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CSC(=CS1)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


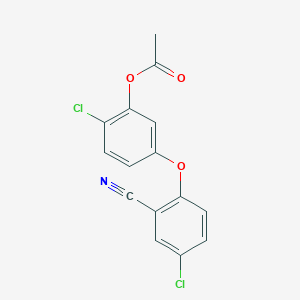
![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
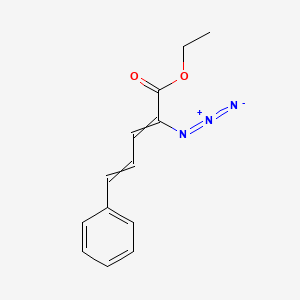
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
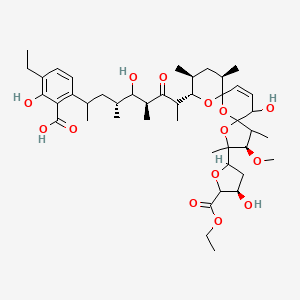
![(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]](/img/structure/B14474557.png)
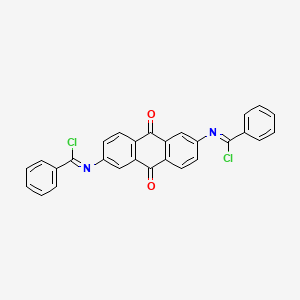
![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)
phosphanium bromide](/img/structure/B14474567.png)

![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
